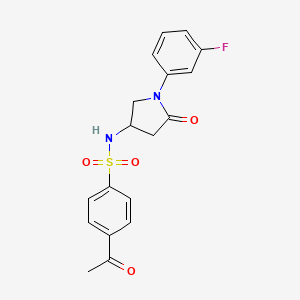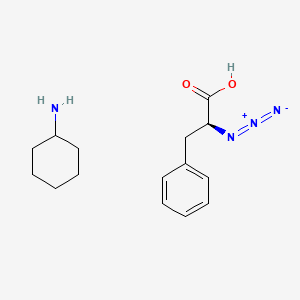
1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea, also known as CHU, is a synthetic compound that has gained attention in the scientific community due to its potential application in the field of medicine. CHU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and oxidative stress. 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in various cell types. 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has also been shown to reduce the expression of COX-2 and iNOS in various cell types. In animal studies, 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and kidney.
实验室实验的优点和局限性
The advantages of using 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea in lab experiments include its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea in lab experiments include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea. One area of research is the development of 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential use of 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea as a diagnostic tool for various diseases, including Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea and its potential application in the treatment of various diseases.
合成方法
The synthesis of 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea can be achieved using several methods, including the reaction of 2-chlorobenzoyl isocyanate with 3-(furan-2-yl)-3-hydroxypropylamine, or by reacting 2-chlorobenzoyl chloride with 3-(furan-2-yl)-3-hydroxypropylurea. The product obtained is then purified using various techniques, such as recrystallization or column chromatography. The purity and structure of the synthesized compound can be confirmed using various analytical techniques, including NMR and mass spectrometry.
科学研究应用
1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has been studied extensively for its potential application in the field of medicine. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has also been studied for its potential use as a diagnostic tool for various diseases, including Alzheimer's disease.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-10-4-1-2-5-11(10)17-14(19)16-8-7-12(18)13-6-3-9-20-13/h1-6,9,12,18H,7-8H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTOKCZKYZUGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC(C2=CC=CO2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2946534.png)
![tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate](/img/structure/B2946535.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)
![benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2946539.png)
![ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2946540.png)
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2946543.png)

![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2946547.png)
![N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2946548.png)



![2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2946553.png)
![N-(2,4-difluorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2946555.png)